2-(Diphenylphosphoryl)quinoline
Description
Significance of Quinoline (B57606) Scaffolds in Heterocyclic Chemistry Research
Quinoline, a bicyclic heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone of heterocyclic chemistry. frontiersin.orgwikipedia.org Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts a unique combination of electronic and steric properties. frontiersin.orguop.edu.pk This scaffold is not merely a synthetic curiosity; it is a privileged structure found in a vast array of natural products, most notably the antimalarial alkaloid quinine. wikipedia.orgnih.gov The quinoline nucleus is a key component in numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.netbenthamdirect.com
The versatility of the quinoline scaffold stems from its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. frontiersin.orgnih.gov It can participate in both electrophilic and nucleophilic substitution reactions, and the nitrogen atom provides a site for coordination with metal ions. frontiersin.orguop.edu.pk This chemical tractability has made quinoline and its derivatives indispensable tools for medicinal chemists and materials scientists alike. benthamdirect.combohrium.com
Prominence of Phosphine (B1218219) Oxide Moieties in Advanced Organic Synthesis and Coordination Chemistry
The phosphine oxide group, characterized by a phosphorus atom double-bonded to an oxygen atom (P=O), is another critical functional group in modern chemistry. Phosphine oxides are known for their strong Lewis basicity, primarily through the oxygen atom, which allows them to act as effective ligands in coordination chemistry. wikipedia.org They form stable complexes with a wide range of metal centers, influencing the catalytic activity and selectivity of these complexes. wikipedia.orgrsc.org
Beyond their role as ligands, phosphine oxides are valuable intermediates in organic synthesis. The P=O bond is highly polar and can participate in various chemical transformations. For instance, they can be reduced to phosphines, which are themselves a crucial class of ligands and organocatalysts. The incorporation of phosphine oxide moieties into organic molecules can also dramatically alter their physical properties, such as solubility and lipophilicity, which is of particular interest in medicinal chemistry. nih.gov The investigation of mixed phosphine-phosphine oxide ligands has also gained traction, as these "hemilabile" ligands can exhibit unique coordination behavior and lead to novel reactivity in catalytic systems. wikipedia.orgresearchgate.net
Overview of 2-(Diphenylphosphoryl)quinoline as a Central Research Focus
This compound emerges at the intersection of these two important chemical domains. This molecule strategically places a diphenylphosphine (B32561) oxide group at the 2-position of the quinoline ring system. This specific arrangement creates a bidentate ligand framework, where both the nitrogen atom of the quinoline ring and the oxygen atom of the phosphine oxide group can coordinate to a single metal center. This chelation effect often leads to the formation of highly stable and well-defined metal complexes.
The unique structural and electronic properties of this compound have made it a focal point of research in areas such as catalysis, materials science, and supramolecular chemistry. Its ability to act as a versatile ligand has been exploited in the development of novel catalysts for a variety of organic transformations. Furthermore, the inherent luminescence and thermal stability of its metal complexes have opened up avenues for its use in the design of advanced materials with tailored optical and electronic properties. The study of this fascinating molecule continues to yield new insights into fundamental chemical principles and to drive innovation in applied chemical sciences.
Structure
3D Structure
Properties
CAS No. |
91239-45-1 |
|---|---|
Molecular Formula |
C21H16NOP |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2-diphenylphosphorylquinoline |
InChI |
InChI=1S/C21H16NOP/c23-24(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H |
InChI Key |
SCWURGBJGRXNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Diphenylphosphoryl Quinoline and Analogous Structures
Direct Functionalization and Phosphorylation Strategies on Quinoline (B57606) Cores
Directly modifying the C-H bonds of a pre-existing quinoline core represents an atom-economical and efficient approach to introduce phosphoryl groups. These methods obviate the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Visible-Light-Promoted C-H Phosphorylation of Quinoline Derivatives
In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the formation of C–P bonds. A notable development is the C4-selective phosphorylation of quinoline derivatives. This Minisci-type reaction protocol allows for the direct installation of a phosphoryl group onto the electron-deficient quinoline ring under mild conditions. The reaction typically employs a photocatalyst that, upon excitation with visible light, can initiate the generation of a phosphorus-centered radical from a suitable precursor, such as a diarylphosphine oxide. This radical then engages in a regioselective addition to the protonated quinoline heterocycle.
This method exhibits good functional group tolerance and provides moderate to good yields for a range of substituted quinolines. For instance, 2-methylquinoline and various 6-substituted 2-methylquinolines have been successfully phosphorylated at the C4 position.
| Entry | Quinoline Substrate | Phosphine (B1218219) Oxide | Yield (%) |
| 1 | 2-Methylquinoline | Diphenylphosphine (B32561) oxide | 70 |
| 2 | 2,6-Dimethylquinoline | Diphenylphosphine oxide | 89 |
| 3 | 6-Methoxy-2-methylquinoline | Diphenylphosphine oxide | 81 |
| 4 | 6-Bromo-2-methylquinoline | Diphenylphosphine oxide | 72 |
Radical Pathways in Phosphoryl Group Introduction
The mechanism of the visible-light-promoted phosphorylation of quinolines is understood to proceed through a radical pathway. Mechanistic studies, including the use of radical scavengers like 2,2,6,6-tetramethylpiperidinooxy (TEMPO), have demonstrated the intermediacy of radical species. The reaction is typically initiated by the oxidation of a phosphine oxide by a photogenerated oxidant or the photocatalyst itself, leading to the formation of a phosphorus-centered radical. This electrophilic radical then adds to the C4 position of the protonated quinoline ring. Subsequent oxidation and deprotonation of the resulting radical cation intermediate afford the C4-phosphorylated quinoline product and regenerate the photocatalyst to complete the catalytic cycle. Kinetic isotope effect (KIE) studies have suggested that the C-H bond cleavage may be involved in the rate-determining step of the reaction.
Transition Metal-Catalyzed C-H Phosphonation of Quinoline Derivatives
Transition metal catalysis offers a powerful and versatile platform for the functionalization of C-H bonds. While direct C-H phosphonation of the quinoline core is an area of ongoing research, the quinoline motif itself has been effectively utilized as a directing group to guide C-H activation on other molecules, including those containing phosphorus. For example, the 8-aminoquinoline group can act as a bidentate directing group in palladium-catalyzed arylations of sp³ C-H bonds in phosphonamidates and phosphinic amides. nih.gov In these reactions, the quinoline nitrogen and the amide nitrogen coordinate to the palladium center, positioning it to selectively activate a C-H bond on the phosphonamidate or phosphinamide backbone.
Although this does not represent a direct phosphorylation of the quinoline ring itself, it highlights the significant role that the quinoline scaffold can play in transition metal-catalyzed C-P bond-forming strategies. The development of transition metal-catalyzed methods for the direct C-H phosphonation of the quinoline ring remains a desirable, though challenging, synthetic goal.
Multi-Component Reactions (MCRs) for Phosphoryl-Substituted Quinolines
Multi-component reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly efficient for building molecular complexity.
Povarov-Type Cycloaddition Approaches for Quinoline Scaffolds
The Povarov reaction is a well-established multicomponent reaction for the synthesis of tetrahydroquinolines and quinolines. wikipedia.org It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds via the formation of an imine from the aniline and aldehyde, which then undergoes a [4+2] cycloaddition with the alkene. Subsequent oxidation of the resulting tetrahydroquinoline affords the aromatic quinoline.
While the Povarov reaction is highly versatile for the synthesis of a wide range of substituted quinolines, its application to the direct synthesis of phosphoryl-substituted quinolines is not yet extensively documented. In principle, the use of an alkene or an aniline bearing a phosphoryl group could provide a convergent route to these target molecules. This remains an area with potential for future exploration in synthetic methodology.
Oxidative Annulation Strategies for Quinoline Construction
Oxidative annulation reactions provide another powerful avenue for the construction of the quinoline core. These methods often involve the coupling of anilines with various partners, such as alkynes or alcohols, under oxidative conditions to form the heterocyclic ring.
A particularly innovative strategy that combines quinoline synthesis with phosphorylation is a cascade phosphorylation/cycloisomerization reaction. This approach allows for the formation of C4-phosphorylated quinolines from readily available ynones and diphenylphosphine oxides without the need for a pre-formed quinoline core. This metal- and oxidant-free transformation proceeds through the formation of a C-P bond followed by a C-N bond in a single procedure, demonstrating high functional group compatibility.
This method showcases the power of cascade reactions to construct complex, functionalized heterocyclic systems in a highly efficient manner.
| Entry | Ynone Substrate | Phosphine Oxide | Yield (%) |
| 1 | 1,3-Diphenylprop-2-yn-1-one | Diphenylphosphine oxide | 85 |
| 2 | 1-(p-Tolyl)-3-phenylprop-2-yn-1-one | Diphenylphosphine oxide | 82 |
| 3 | 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one | Diphenylphosphine oxide | 78 |
| 4 | 1-Phenyl-3-(thiophen-2-yl)prop-2-yn-1-one | Diphenylphosphine oxide | 75 |
Derivatization and Transformation from Precursor Quinoline and Phosphine Oxide Intermediates
The synthesis of 2-(Diphenylphosphoryl)quinoline and its analogs often involves the strategic functionalization of a pre-existing quinoline core or the formation of the quinoline ring from acyclic precursors bearing the necessary phosphorus moiety. These approaches leverage fundamental reactions in heterocyclic and organophosphorus chemistry.
The introduction of a diphenylphosphoryl group onto a quinoline scaffold is a key strategy for synthesizing the target compound and its derivatives. This is typically achieved through direct C-H functionalization, where a C-H bond on the quinoline ring is converted into a C-P bond.
Recent advancements have demonstrated that quinolines can undergo a catalyst-free double C-H functionalization when treated with secondary phosphine oxides, such as diphenylphosphine oxide. nih.govresearchgate.net This reaction proceeds through a double SNHAr (nucleophilic substitution of hydrogen) sequence. The process involves heating the quinoline with the phosphine oxide, leading to the formation of an intermediate 2,4-bisphosphoryltetrahydroquinoline. nih.govresearchgate.net Subsequent oxidation of this intermediate is required to yield the final aromatic product. nih.gov
Another modern approach involves visible-light-mediated synthesis, which avoids the need for metal catalysts. researchgate.net In this method, a mixture of a quinoline compound and a diarylphosphine oxide is irradiated with visible light in the presence of an initiator like potassium persulfate (K₂S₂O₈). researchgate.net An electron-donor-acceptor (EDA) complex forms between the quinoline and the persulfate, which, upon irradiation, generates a sulfate radical. This radical then abstracts a hydrogen atom from the diphenylphosphine oxide to create a diphenylphosphine oxygen radical, which subsequently attacks the quinoline ring. researchgate.net This green chemistry approach allows for the synthesis of diphosphorylated quinolines under mild, metal- and photocatalyst-free conditions. researchgate.net
Table 1: Selected Catalyst-Free and Visible-Light-Mediated Phosphorylation of Quinolines
| Reactants | Reagents & Conditions | Product(s) | Yield | Reference |
| Quinoline, Diphenylphosphine oxide | 1) 70–75 °C, 20–48 h; 2) Chloranil (oxidant) | 2,4-Bis(diphenylphosphoryl)quinoline | Up to 77% | nih.govresearchgate.net |
| Quinoline, Diphenylphosphine oxide | 1) 70–75 °C; 2) Chloranil (oxidant) | 4-(Diphenylphosphoryl)quinoline | 40–45% | nih.govresearchgate.net |
| Quinoline compounds, Diarylphosphine oxides | K₂S₂O₈, TFA, CH₃CN/H₂O, Visible light | Diphosphorylated quinolines | Moderate | researchgate.net |
The fundamental structure of quinoline is commonly synthesized through cyclization reactions that form the heterocyclic ring system, followed by an aromatization step to establish the fully conjugated aromatic core. A variety of classical methods exist for this purpose, including the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under acidic conditions. jptcp.comnih.gov
More contemporary methods often employ transition-metal catalysts or metal-free conditions to achieve higher efficiency and broader substrate scope. nih.govmdpi.com A general and effective strategy involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this approach, an electrophile (such as ICl, I₂, Br₂) promotes the cyclization of the aniline nitrogen onto the alkyne triple bond. This initial ring-closure forms a non-aromatic, functionalized dihydroquinoline intermediate. The final quinoline product is then generated through a subsequent aromatization step, which often involves the elimination of a leaving group. nih.gov
In the context of phosphorylated quinolines, the aromatization step is particularly crucial. As described in the synthesis of 2,4-bis(diphenylphosphoryl)quinoline, the direct reaction between quinoline and diphenylphosphine oxide initially forms a stable, isolable 2,4-bisphosphoryltetrahydroquinoline intermediate. researchgate.net This non-aromatic adduct must be subjected to an oxidation reaction to be converted into the final aromatic quinoline derivative. nih.gov The aromatization is accomplished by treating the tetrahydroquinoline intermediate with an oxidizing agent like chloranil. nih.govresearchgate.net Interestingly, in the case of 2,4-bis(phenylphosphoryl)tetrahydroquinolines, the aromatization process can proceed with the elimination of one molecule of diphenylphosphine oxide, resulting in the formation of monofunctionalized 4-(diphenylphosphoryl)quinolines. nih.govresearchgate.net This highlights how the final aromatization step can be a determining factor in the substitution pattern of the resulting phosphorylated quinoline product.
Coordination Chemistry of 2 Diphenylphosphoryl Quinoline and Analogues As Ligands
Ligand Design Principles and Chelate Formation
The efficacy of 2-(Diphenylphosphoryl)quinoline and its derivatives as ligands is rooted in their specific design, which dictates their coordination modes and the resultant properties of the metal complexes.
P,N-Bidentate Coordination Modes and their Steric Requirements
This compound and its analogues typically act as P,N-bidentate ligands, forming a stable five-membered chelate ring with a metal center. nih.govresearchgate.netresearchgate.net The phosphorus atom of the diphenylphosphoryl group and the nitrogen atom of the quinoline (B57606) ring coordinate to the metal, creating a robust framework. The steric environment around the metal center can be systematically modified by introducing substituents on the quinoline ring.
For instance, the introduction of a methyl or phenyl group at the 2-position of the quinoline ring significantly increases the steric bulk around the coordinating nitrogen atom. nih.govnih.gov This steric hindrance can enforce a distorted coordination geometry on the metal center. In dichloridopalladium(II) complexes, while the parent 8-(diphenylphosphanyl)quinoline (PQH) complex exhibits a typical square-planar geometry, the 2-methyl (PQMe) and 2-phenyl (PQPh) substituted analogues show considerable tetrahedral distortion. nih.gov This distortion arises from the steric repulsion between the substituent at the 2-position and the cis-positioned ligands, forcing them out of the ideal coordination plane. nih.gov This steric pressure also leads to a bending of the chelate ring itself. nih.gov
The following table summarizes the distortion in palladium(II) complexes with different 8-(diphenylphosphanyl)quinoline ligands.
| Complex | Substituent at 2-position | τ4 value | Dihedral Angle (Coordination Plane - Quinoline Plane) |
| [PdCl2(PQH)] | H | 0.0552 | 8.58° |
| [PdCl2(PQMe)] | Methyl | 0.1555 | - |
| [PdCl2(PQPh)] | Phenyl | 0.1438 | - |
| The τ4 parameter is an index of the degree of tetrahedral distortion, with a value of 0 for a perfect square-planar geometry and 1 for a perfect tetrahedral geometry. nih.gov |
Influence of Phosphoryl and Quinoline Moieties on Electronic Properties and Ligand Hemilability
The electronic properties of the metal complexes are significantly influenced by the interplay between the phosphoryl and quinoline moieties. The diphenylphosphanyl group is a strong trans-influencing donor, meaning it weakens the bond of the ligand positioned trans to it. nih.gov This electronic effect, combined with the steric factors discussed above, can influence the lability of the metal-ligand bonds.
The concept of hemilability is particularly relevant for these ligands. researchgate.net A hemilabile ligand can have one of its donor atoms reversibly dissociate from the metal center, creating a vacant coordination site for catalysis or other reactions. In the case of this compound complexes, the M-N(quinoline) bond can be weakened by the steric bulk of substituents at the 2-position. nih.gov This bond weakening is evidenced by longer M-N bond lengths in the crystal structures of sterically demanding complexes. nih.gov Consequently, the quinoline nitrogen can dissociate, allowing for substitution by other ligands, such as halide anions. nih.gov However, the stability of the chelate can be enhanced by intramolecular interactions, as seen in the case of the 2-phenyl substituted ligand (PQPh), where π-π stacking between the quinoline and the phenyl ring protects the metal center from nucleophilic attack. nih.gov
Structural Elucidation of Metal-Ligand Complexes
The precise arrangement of atoms within a metal-ligand complex is crucial for understanding its properties and reactivity. X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structures of complexes containing this compound and its analogues.
X-ray Crystallographic Analysis of Coordination Geometries (e.g., Palladium(II) Complexes)
Single-crystal X-ray diffraction studies have provided detailed insights into the coordination geometries of various metal complexes with these P,N ligands. nih.govnih.gov For example, the crystal structures of dichloridopalladium(II) complexes with 8-(diphenylphosphanyl)quinoline (PQH) and its 2-methyl (PQMe) and 2-phenyl (PQPh) derivatives have been thoroughly investigated. nih.gov
These analyses confirm the bidentate P,N-coordination of the ligands, forming a five-membered chelate ring. nih.gov In the unsubstituted PQH complex, the palladium(II) center adopts a nearly ideal square-planar geometry. nih.gov However, as mentioned earlier, the introduction of substituents at the 2-position of the quinoline ring induces significant tetrahedral distortion. nih.gov The table below presents key bond lengths and angles for a representative palladium(II) complex, highlighting the coordination environment.
| Complex | Pd-P (Å) | Pd-N (Å) | P-Pd-N (°) |
| [PdCl2(PQH)] | 2.231(1) | 2.101(3) | 83.3(1) |
*Data for a representative complex.
Analysis of Intramolecular and Intermolecular Interactions (e.g., π–π Stacking)
Beyond the primary coordination sphere, non-covalent interactions play a significant role in the solid-state structures and can influence the properties of these complexes in solution. mdpi.comrsc.orgresearchgate.net One of the most prominent of these is π-π stacking.
In the crystal structure of the dichloridopalladium(II) complex of 8-(diphenylphosphanyl)quinoline (PQH), the quinoline ring systems of adjacent molecules engage in intermolecular π-π stacking interactions, forming dimeric units. nih.gov A similar interaction is observed in the 2-methyl derivative (PQMe). nih.gov However, in the 2-phenyl substituted complex (PQPh), the phenyl group is twisted relative to the quinoline plane, which prevents this type of intermolecular stacking. nih.gov Instead, an intramolecular π-π stacking interaction occurs between the coordinating quinolyl ring and the 2-substituted phenyl ring. nih.gov This intramolecular interaction contributes to the increased stability of the PQPh complexes in solution. nih.gov
Reactivity and Stability of Metal Complexes in Coordination Environments
The reactivity and stability of metal complexes derived from this compound and its analogues are intrinsically linked to the steric and electronic factors discussed previously. The hemilabile nature of the M-N bond in sterically hindered complexes can lead to dynamic behavior in solution. nih.gov
For platinum(II) and palladium(II) complexes with the sterically demanding 2-methyl-8-(diphenylphosphino)quinoline (PQMe) ligand, the weakened M-N bond allows for partial dissociation of the chelate. nih.gov This has been observed through UV-vis spectroscopy and X-ray crystallography, where halide anions can coordinate to the metal center, displacing the quinoline nitrogen. nih.gov
In contrast, the corresponding complexes with the 2-phenyl derivative (PQPh) exhibit greater stability in solution towards the addition of halide anions. nih.gov This enhanced stability is attributed to the protective effect of the intramolecular π-π stacking interaction between the quinoline and the phenyl ring, which shields the metal center from nucleophilic attack. nih.gov
In the case of nickel(II) complexes, the steric congestion from two cis-positioned P,N ligands leads to a significant tetrahedral distortion around the metal center. nih.gov Despite this distortion, the intramolecular π-π stacking in the Ni(II)-PQPh complex remains effective, contributing to its unusual robustness and influencing its electrochemical properties. nih.gov
The presence of water molecules can also be crucial for the stability of the crystal structures of related quinoline-based coordination polymers, where their removal can lead to the collapse of the framework. nih.gov
Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions
The stability and reactivity of metal complexes are fundamental aspects of their coordination chemistry. Thermodynamic stability relates to the position of the equilibrium for complex formation, often quantified by the formation constant (K), while kinetic stability (or lability) refers to the rate at which the ligands in the coordination sphere are exchanged. scribd.comgcnayanangal.com
| Metal Ion | log K₁ |
| Cd(II) | 2.19 |
| Cu(I) | 4.66 |
| Cu(II) | 4.37 |
| Ni(II) | 3.3 |
| Zn(II) | 3.48 |
| Data for 8-(2-pyridyl)quinoline in 0.1 M NaClO₄ at 25.0°C uncw.edu |
In the context of phosphoryl-containing quinoline ligands, the concept of hemilability becomes important. This refers to ligands where one donor group can reversibly dissociate from the metal center. nih.gov Research on functionalized carboxamides, such as N-[(diphenylphosphoryl)(phenyl)methyl]quinoline-2-carboxamide, has explored the use of a phosphoryl ancillary donor group to achieve this hemilabile coordination. nih.gov This property is crucial as it can provide the necessary balance of thermodynamic stability and kinetic lability, allowing the complex to be stable enough to exist but also reactive enough to participate in catalytic cycles or biological interactions. nih.gov
The kinetic aspect, which describes a complex as labile or inert, is distinct from its thermodynamic stability. scribd.comgcnayanangal.com A thermodynamically stable complex can be kinetically labile, and vice versa. gcnayanangal.com Kinetic studies on related platinum(II) complexes have shown that the bulkiness of the spectator ligands significantly affects the rate of substitution reactions. researchgate.net For phosphoryl-coordinated systems, the lability of the P=O bond can be a key factor in the reaction mechanism. For example, in Pd(II) pincer complexes featuring a phosphoryl coordination site, the lability of this bond is thought to be critical for their cytotoxic properties. nih.gov The rate of ligand exchange can be influenced by factors such as the solvent and the concentration of nucleophiles. researchgate.net
Modulation of Coordination Environments through Peripheral Ligand Modification
The modification of the ligand periphery is a powerful strategy to control the coordination geometry and reactivity of the resulting metal complexes. In quinoline-phosphine/phosphine (B1218219) oxide ligands, modifications can be made to either the quinoline ring or the phosphorus donor group.
A key area of investigation has been the introduction of substituents at the 2-position of the quinoline ring, adjacent to the coordinating nitrogen atom. Studies on the analogous 8-(diphenylphosphanyl)quinoline (PQH) ligand system provide significant insight. nih.gov When PQH, which has no substituent at the 2-position, coordinates to a Palladium(II) center to form [PdCl₂(PQH)], the resulting complex has a typical planar coordination environment. nih.gov However, introducing a methyl (PQMe) or phenyl (PQPh) group at the 2-position creates significant steric hindrance. researchgate.netnih.gov
This steric demand forces a distortion in the coordination geometry around the metal center. In the resulting dichloridopalladium(II) complexes, [PdCl₂(PQMe)] and [PdCl₂(PQPh)], the geometry deviates considerably from the ideal square-planar arrangement towards a tetrahedral distortion. nih.gov This distortion is quantified by the τ₄ parameter, which is close to 0 for a perfect square-planar geometry and 1 for a perfect tetrahedral geometry.
The steric clash between the 2-substituent and the cis-coordinating chloride ligand pushes the chloride atom out of the coordination plane defined by the Pd, P, N, and the other Cl atom. nih.gov This leads to a weakening and elongation of the metal-nitrogen bond. researchgate.net Furthermore, the five-membered chelate ring, which is typically planar, undergoes a significant bending deformation. nih.gov
| Complex Ligand | τ₄ value | Pd-N Bond Length (Å) | Notes |
| PQH | 0.0552 | - | Typical planar environment. nih.gov |
| PQMe | 0.1555 | - | Significant tetrahedral distortion. nih.gov |
| PQPh | 0.1438 | - | Significant tetrahedral distortion. nih.gov |
| Structural parameters for [PdCl₂(PQR)] complexes. nih.gov |
Another important consequence of peripheral modification is the introduction of non-covalent interactions, such as π-π stacking. In the complex with the 2-phenyl substituted ligand (PQPh), an intramolecular π-π stacking interaction occurs between the coordinating quinoline ring and the substituent phenyl ring. researchgate.net This interaction has a stabilizing effect, protecting the metal center from nucleophilic attack by anions like halides in solution. In contrast, the PQH and PQMe complexes, which lack this protective stacking, can undergo partial dissociation of the chelate ligand. researchgate.net This π-π stacking is a common feature in the solid-state structures of quinoline-based metal complexes, often leading to the formation of dimeric or higher-order supramolecular assemblies. rsc.org
Modifications can also be made to the phosphorus donor group. The oxidation of the phosphine (P) to a phosphine oxide (P=O), as in this compound, significantly alters its electronic properties. The phosphoryl group is a harder, less basic donor than the corresponding phosphine. This change can affect the stability of the resulting metal complexes. For example, studies on related 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides have shown them to be weaker chelators for lanthanide ions compared to their pyridine (B92270) N,P,P'-trioxide counterparts, highlighting the subtle electronic effects that govern coordination strength. nih.gov
Computational Studies and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a highly effective theoretical approach for determining a compound's kinetic and thermodynamic stability, performing structural calculations, and gaining insights into reaction mechanisms and molecular interactions. nih.gov DFT calculations are instrumental in predicting a wide array of properties for 2-(Diphenylphosphoryl)quinoline, from its fundamental electronic makeup to its spectroscopic signatures and role in chemical transformations.
Mechanistic Studies of Synthetic Reactions and Catalytic Cycles
The application of this compound as a ligand in catalysis can be thoroughly investigated using DFT. Computational modeling can elucidate the step-by-step mechanism of a catalytic reaction, identifying the structures of intermediates and transition states. escholarship.org By calculating the energy profile of the entire catalytic cycle, researchers can determine the rate-determining step and understand the factors that control the catalyst's activity and selectivity.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or bound to a receptor. nih.gov
Conformational Analysis and Dynamic Behavior of the Compound
MD simulations can provide a detailed picture of the conformational flexibility of this compound in solution. By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to observe the transitions between different conformations and to calculate the populations of various conformational states. This is particularly useful for understanding the molecule's behavior in a dynamic environment, where it is subject to thermal fluctuations and interactions with solvent molecules. The results of MD simulations can be used to generate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which quantify the molecule's stability and flexibility.
Investigation of Ligand-Receptor or Ligand-Metal Interactions
In the context of medicinal chemistry or materials science, MD simulations are crucial for studying the interactions between this compound and a biological receptor or a metal center. nih.gov For example, if the compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to the active site of a target protein. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov
Similarly, when this compound acts as a ligand in a metal complex, MD simulations can be used to study the stability and dynamics of the complex in solution. This can provide insights into the ligand's coordination to the metal ion and the influence of the solvent on the complex's structure and reactivity. The binding free energy between the ligand and the metal or receptor can also be calculated from MD simulations, providing a quantitative measure of the binding affinity.
Quantitative Structure-Property Relationships (QSPR) and Ligand Design Principles
The computational investigation of this compound and related compounds plays a pivotal role in understanding their chemical behavior and in the rational design of new molecules with tailored properties. Quantitative Structure-Property Relationship (QSPR) models and virtual screening are powerful tools in this endeavor, enabling the prediction of properties and the identification of promising new chemical entities without the need for exhaustive experimental synthesis and testing.
Computational Models for Predicting Chemical and Physical Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property-based descriptors of a compound with a specific physical or chemical property. nih.govresearchgate.net These models are invaluable for predicting the characteristics of new or untested compounds, such as this compound.
The development of a QSPR model involves several key steps, including the compilation and curation of a dataset, the calculation of molecular descriptors, the construction of the mathematical model using statistical methods, and rigorous validation to ensure its predictive power. researchgate.netjimdo.com For organophosphorus compounds, including phosphine (B1218219) oxides like this compound, QSPR models have been developed to predict various properties.
One area of focus has been the prediction of thermal properties. For instance, QSPR models have been successfully established to predict the melting temperatures of diphosphine dioxides, a class of compounds structurally related to the phosphoryl group in this compound. rsc.org These models often utilize molecular volume and calculated lattice energy as descriptors to provide accurate predictions. rsc.org Such models could be adapted to predict the melting point of this compound and its derivatives.
The prediction of other physical properties, such as boiling point and density, has also been a subject of QSPR studies for organophosphorus compounds. researchgate.net For phosphines, correlations have been established using the quantity Mρ², where M is the molecular weight and ρ is the density, to classify them and predict their heats of evaporation. researchgate.net While this compound is a phosphine oxide, the principles of using topological and physicochemical descriptors can be extended to model its properties.
The general workflow for building a QSPR model is applicable across various properties and compound classes. nih.gov For a molecule like this compound, a typical QSPR study would involve:
Data Set Selection : Gathering experimental data for a series of related quinoline (B57606) and phosphine oxide compounds.
Descriptor Calculation : Computing a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
Model Development : Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to build a model that links the descriptors to the property of interest.
Validation : Assessing the model's predictive ability using internal and external validation sets. jimdo.com
Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSPR model for predicting a property of this compound and related compounds.
| Compound Name | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Property (e.g., Melting Point, °C) |
|---|---|---|---|---|
| This compound | 353.36 | 4.5 | 49.8 | [Predicted Value] |
| Triphenylphosphine oxide | 278.28 | 3.7 | 17.1 | [Predicted Value] |
| Quinoline | 129.16 | 2.0 | 12.9 | [Predicted Value] |
Virtual Screening Approaches for Identifying Compounds with Desired Chemical Characteristics
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity or specific chemical characteristic. nih.gov This approach significantly reduces the time and cost associated with drug discovery and materials science by prioritizing which compounds to synthesize and test experimentally. nih.gov
For identifying compounds with characteristics similar to this compound, several virtual screening strategies can be employed. These can be broadly categorized as ligand-based and structure-based approaches.
Ligand-Based Virtual Screening: This method relies on the knowledge of known active compounds. If this compound is considered a lead compound, its structural features can be used to search for similar molecules. Common techniques include:
Similarity Searching : This involves screening a database for molecules that have a high degree of structural similarity to the query molecule, this compound. Similarity is often quantified using 2D fingerprints or 3D shape-based methods.
Pharmacophore Modeling : A pharmacophore model represents the essential steric and electronic features required for a molecule to have a specific property. A pharmacophore model could be developed based on the quinoline ring, the phosphoryl group, and the phenyl substituents of this compound to identify other compounds that share these key features.
Structure-Based Virtual Screening: When the three-dimensional structure of a target protein or receptor is known, structure-based methods can be used. This is particularly relevant if this compound is being investigated for its interaction with a biological target. The primary technique is:
Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a target protein. A library of compounds can be docked into the active site of a target, and the compounds are ranked based on their predicted binding affinity. For instance, virtual screening of quinoline-derived libraries has been used to identify potential inhibitors for various enzymes. nih.gov
The development of screening sets for specific classes of compounds, such as phosphine ligands, demonstrates a practical application of virtual screening principles. acs.org A representative set of commercially available phosphine ligands can be used to efficiently screen for optimal catalysts in cross-coupling reactions, a process that can be guided by computational predictions. acs.orgresearchgate.net This approach could be adapted to create a focused library of quinoline-phosphine oxides for screening.
The following table outlines a hypothetical virtual screening workflow to identify compounds with similar characteristics to this compound.
| Step | Description | Computational Tools/Methods |
|---|---|---|
| 1. Library Preparation | Curation and preparation of a large chemical database (e.g., ZINC, PubChem). | SMILES processing, 3D structure generation. |
| 2. Query Definition | Use this compound as the reference structure. | Molecular modeling software. |
| 3. Screening Method | Employ ligand-based methods like 2D fingerprint similarity or 3D shape similarity. | Software like RDKit, OpenEye ROCS. |
| 4. Hit Selection | Filter and rank compounds based on similarity scores or other criteria. | Data analysis and visualization tools. |
| 5. Post-Screening Analysis | Further computational analysis of top-ranked hits (e.g., docking, property prediction). | Molecular dynamics, QSPR models. |
Through these computational strategies, researchers can efficiently explore the vast chemical space around this compound to discover new compounds with enhanced or modified properties for a wide range of applications.
Advanced Spectroscopic and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of 2-(Diphenylphosphoryl)quinoline in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H, ¹³C, and ³¹P NMR for Structural Assignment and Purity Assessment
One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR, are fundamental for the initial structural verification and assessment of sample purity.
The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is characterized by a series of multiplets in the aromatic region, corresponding to the protons of the quinoline (B57606) and phenyl rings.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound shows distinct signals for each carbon, with their chemical shifts indicating their electronic environment (e.g., attachment to nitrogen or phosphorus). Phosphorus-carbon coupling (J-P-C) is particularly informative, confirming the connection between the diphenylphosphoryl group and the quinoline moiety.
The ³¹P NMR spectrum is highly specific for the phosphorus atom. For this compound, this spectrum typically shows a single signal, and its chemical shift is characteristic of a pentavalent phosphine (B1218219) oxide. A sharp, single peak in the ³¹P NMR spectrum is a strong indicator of high purity with respect to phosphorus-containing impurities.
A representative set of NMR data for this compound is presented below. nih.gov
Table 1: Representative ¹H, ¹³C, and ³¹P NMR Data for this compound in CDCl₃
| Nucleus | Technique | Chemical Shift (δ) in ppm | Description |
|---|---|---|---|
| ³¹P | ¹H Decoupled | 32.7 | Single peak characteristic of a phosphine oxide. |
| ¹H | - | 7.48 - 8.73 | A series of complex multiplets corresponding to the 15 aromatic protons on the quinoline and diphenyl groups. |
| ¹³C | ¹H Decoupled | 122.6 - 136.9 | Multiple signals corresponding to the distinct carbon environments in the quinoline and phenyl rings, many exhibiting splitting due to coupling with the phosphorus nucleus (d, JP-C). |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis
To unambiguously assign the signals from 1D NMR spectra and confirm the molecule's covalent framework, two-dimensional (2D) NMR techniques are employed. researchgate.netnih.gov These experiments correlate signals across two frequency axes, revealing interactions between nuclei.
Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). nih.gov A COSY spectrum of this compound would show cross-peaks connecting adjacent protons within the quinoline ring system and within the two phenyl rings, confirming their individual spin systems.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. researchgate.netnih.gov An HSQC spectrum is invaluable for assigning each carbon signal by linking it to its known proton signal.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC technique detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.govnih.gov This is crucial for establishing the connectivity between different fragments of the molecule. For this compound, HMBC would show correlations between the protons on the phenyl rings and the phosphorus atom, and critically, between the protons on the quinoline ring and the phosphorus-bearing carbon (C2), definitively confirming the link between the quinoline and diphenylphosphoryl moieties.
X-ray Diffraction (XRD) Analysis
X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Crystallography for Absolute Structure Determination
By diffracting X-rays off the electron clouds of atoms arranged in a crystalline lattice, single-crystal XRD provides an unambiguous determination of the absolute structure. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry. The data obtained from XRD allows for the creation of a definitive 3D model of the this compound molecule. This technique would confirm the tetrahedral geometry around the phosphorus atom and the planarity of the quinoline and phenyl rings. nih.gov The results of a crystallographic analysis are typically reported with key parameters that define the crystal lattice.
Table 2: Illustrative Crystal Data Parameters Obtainable from Single-Crystal XRD
| Parameter | Description | Example |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | Describes the symmetry elements within the unit cell. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 15.2 Å, c = 12.5 Å, β = 95° |
| Volume (V) | The volume of the unit cell. | 1912 ų |
| Z | The number of molecules per unit cell. | 4 |
Analysis of Intermolecular Packing and Supramolecular Assemblies
Beyond the structure of a single molecule, XRD reveals how molecules arrange themselves in the crystal lattice. This analysis of intermolecular packing is crucial for understanding the supramolecular chemistry of the compound. For this compound, the polar phosphoryl group (P=O) is a key site for intermolecular interactions. It can act as a hydrogen bond acceptor in the presence of suitable donors. Furthermore, the extensive aromatic systems of the quinoline and phenyl rings can participate in non-covalent interactions such as π-π stacking and C-H···π interactions. mdpi.com These forces collectively govern the stability of the crystal structure and can influence the material's physical properties.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through the analysis of fragmentation patterns.
For this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the exact mass of the molecule. The measured mass can be compared to the calculated mass for the chemical formula C₂₁H₁₆NOP, providing unequivocal confirmation of the elemental composition. In ESI, the compound is typically observed as the protonated molecule, [M+H]⁺.
Analysis of the fragmentation patterns in the mass spectrum can further corroborate the structure. Upon ionization, the molecule can break apart in predictable ways. For this compound, characteristic fragmentation would likely involve the cleavage of the P-C bonds, leading to the loss of phenyl groups, or the cleavage of the bond connecting the phosphoryl group to the quinoline ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 5 parts per million (ppm) or less. This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but differ in their atomic makeup.
For this compound, HRMS is used to confirm its molecular formula, C₂₁H₁₆NOP. The instrument provides an experimentally determined accurate mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode). This experimental value is then compared to the theoretically calculated exact mass. A match within a narrow mass error margin (typically < 5 mDa) provides high-confidence confirmation of the elemental formula, a critical step in verifying the identity of the synthesized compound. nih.gov This technique is a standard for the characterization of novel quinoline derivatives and other organophosphorus compounds. researchgate.netrsc.org
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₁₆NOP |
| Monoisotopic Mass | 329.09696 u |
| Most Abundant Ion (ESI+) | [M+H]⁺ |
| Calculated m/z for [C₂₁H₁₇NOP]⁺ | 330.10424 |
Fragmentation Pattern Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound ion. In this process, the parent molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's specific structure, allowing for detailed structural elucidation.
The analysis of fragmentation patterns is crucial for confirming the connectivity of the different structural motifs within the molecule. nih.gov For this compound, the key fragmentation pathways observed would include:
Cleavage of the P-C (phenyl) bond: This would result in the sequential or simultaneous loss of the two phenyl groups from the phosphoryl moiety.
Cleavage of the C-P bond: The bond connecting the quinoline ring to the diphenylphosphoryl group is a likely point of fragmentation, leading to the formation of characteristic ions such as the quinoline cation or the diphenylphosphoryl cation.
Fragmentation of the Quinoline Core: The quinoline ring itself can undergo characteristic fragmentation, such as the loss of a neutral hydrogen cyanide (HCN) molecule, a known fragmentation pathway for quinoline and its derivatives. leidenuniv.nl
These fragmentation patterns help to confirm the presence of the quinoline ring and the specific nature of the substituent at the 2-position. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are fundamental techniques that provide complementary information about the molecule's structure and electronic properties.
Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching, bending, rocking). mdpi.com Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. oregonstate.edupsu.edu
The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural components. The analysis often relies on both experimental data and theoretical calculations, such as Density Functional Theory (DFT), to assign the observed vibrational modes accurately. nih.govmdpi.com The principal absorption bands and their assignments provide a vibrational signature of the molecule.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretching | Aromatic (Quinoline, Phenyl) |
| ~1650-1450 | C=C and C=N Stretching | Aromatic Ring Vibrations |
| ~1300-1250 | P=O Stretching | Phosphoryl Group |
| ~1120-1100 | P-C Stretching | Phenyl-Phosphorus Bond |
| ~850-700 | C-H Out-of-Plane Bending | Aromatic Ring Substitution Pattern |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state.
The strong absorption band associated with the P=O stretch is particularly diagnostic for the phosphoryl group. libretexts.org Additionally, the complex pattern of bands in the 1650-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the quinoline and phenyl aromatic rings. astrochem.org The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are indicative of the substitution patterns on the aromatic rings. astrochem.org
Electronic Transitions and Photophysical Property Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. When a molecule absorbs light in this region, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. For aromatic compounds like this compound, these absorptions are primarily due to π→π* and n→π* transitions. ijrbat.inresearchgate.net
π→π* Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic systems of the quinoline and phenyl rings. researchgate.net
n→π* Transitions: These are generally lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the quinoline's nitrogen atom or the phosphoryl oxygen, to an antibonding π* orbital. researchgate.net
The UV-Vis spectrum provides valuable information on the extent of conjugation and the electronic nature of the molecule. The positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands are characteristic of the compound's electronic structure. researchgate.net
Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectrum
| Transition Type | Involved Orbitals | Typical Wavelength Region |
| π → π | π (aromatic) → π (aromatic) | ~250-320 nm |
| n → π | n (N, O) → π (aromatic) | >300 nm |
Note: The specific λmax values depend on the solvent and the precise electronic interactions within the molecule.
Derivatives and Structural Modification Research
Influence of Substituents on Synthetic Accessibility and Reaction Efficiency
The synthesis of 2-(Diphenylphosphoryl)quinoline and its derivatives is significantly influenced by the nature and position of substituents on the starting materials. One effective method for creating these compounds is the Mn(III)-mediated radical cyclization of o-vinylaryl isocyanides with diphenylphosphine (B32561) oxide. researchgate.net The efficiency of this reaction is sensitive to the electronic and steric properties of substituents on the aryl ring of the isocyanide precursor.
The introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the o-vinylaryl isocyanide precursor has a discernible impact on the yield of the corresponding this compound derivative. For instance, electron-donating groups like methyl and methoxy (B1213986) at various positions on the ring generally lead to good to excellent yields. Conversely, electron-withdrawing groups such as halogens (F, Cl, Br) also result in successful reactions, demonstrating the broad tolerance of this synthetic method. researchgate.net The presence of these varied substituents showcases the robustness of the reaction in accessing a library of functionally diverse this compound compounds.
Table 1: Influence of Substituents on the Synthesis of this compound Derivatives via Mn(III)-Mediated Cyclization researchgate.net
| Substituent on o-vinylaryl isocyanide | Product | Yield (%) |
|---|---|---|
| H | This compound | 85 |
| 4-Me | 6-Methyl-2-(diphenylphosphoryl)quinoline | 82 |
| 5-Me | 7-Methyl-2-(diphenylphosphoryl)quinoline | 80 |
| 4-OMe | 6-Methoxy-2-(diphenylphosphoryl)quinoline | 95 |
| 5-F | 7-Fluoro-2-(diphenylphosphoryl)quinoline | 78 |
| 5-Cl | 7-Chloro-2-(diphenylphosphoryl)quinoline | 75 |
| 5-Br | 7-Bromo-2-(diphenylphosphoryl)quinoline | 72 |
| 3,4-di-Me | 6,7-Dimethyl-2-(diphenylphosphoryl)quinoline | 88 |
Impact of Structural Modifications on Coordination Behavior and Ligand Properties
Structural modifications to the 2-(phosphoryl)quinoline framework, particularly at the position ortho to the quinoline (B57606) nitrogen, have a profound effect on the coordination behavior of these molecules as ligands. The introduction of even small substituents can induce significant steric hindrance, leading to distorted coordination geometries in the resulting metal complexes.
For example, in palladium(II) complexes of 8-(diphenylphosphanyl)quinoline derivatives, the substitution of a methyl or phenyl group at the 2-position of the quinoline ring forces the square-planar coordination geometry to become highly distorted. nih.gov This steric clash causes a cis-positioned ligand, such as a chloride ion, to be displaced from the ideal coordination plane, resulting in a tetrahedral distortion around the palladium center. This distortion can weaken the metal-nitrogen bond due to the misalignment of the nitrogen lone pair with the metal's d-orbital. nih.gov Such modifications are crucial in catalyst design, where the geometry of the metal center dictates catalytic activity and selectivity. The ability to control the ligand's bite angle and the steric environment around the metal ion through structural modifications is a key principle in the development of tailored catalysts.
Table 2: Effect of 2-Substituent on the Coordination Geometry of [PdCl₂L] Complexes (L = 2-substituted-8-(diphenylphosphanyl)quinoline) nih.gov
| Substituent at 2-position (L) | Tetrahedral Distortion (τ₄ value) | Pd-N Bond Length (Å) | Key Observation |
|---|---|---|---|
| H | Planar | - | Forms a typical planar coordination environment. |
| Methyl | 0.1555 | 2.0971 | Significant tetrahedral distortion is observed. |
| Phenyl | 0.1438 | - | Considerable tetrahedral distortion is observed. |
Tuning of Photophysical Properties through Structural Variation
The photophysical properties of quinoline derivatives, including this compound, can be systematically tuned by introducing various substituents. The electronic nature of these substituents plays a critical role in modulating the absorption and fluorescence characteristics of the molecule. This tunability is of great interest for the development of fluorescent probes and materials for optoelectronic applications. nih.govnih.gov
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. For instance, in related quinoline systems, the presence of an Ar–CH₂ ring substituent has been shown to enhance quantum yield, while an Ar substituent can suppress it. nih.gov In trifluoromethylated quinoline-phenol Schiff bases, substituents on the salicylaldehyde (B1680747) portion significantly impact the fluorescence quantum yield and Stokes shift. beilstein-journals.org Generally, EDGs tend to cause a red-shift (bathochromic shift) in the emission spectrum, while EWGs can lead to a blue-shift (hypsochromic shift). This principle allows for the rational design of fluorophores with specific emission colors.
Table 3: Predicted Influence of Substituents on the Photophysical Properties of this compound
| Substituent Type at position 6 or 7 | Predicted Effect on Emission Wavelength | Predicted Effect on Quantum Yield | Rationale |
|---|---|---|---|
| Electron-Donating Group (e.g., -OMe, -NMe₂) | Red-shift (longer wavelength) | Can increase or decrease | Increases HOMO energy level, narrowing the HOMO-LUMO gap. nih.gov |
| Electron-Withdrawing Group (e.g., -CN, -NO₂) | Blue-shift (shorter wavelength) | Generally decreases | Lowers LUMO energy level, widening the HOMO-LUMO gap. beilstein-journals.org |
| Halogen (e.g., -F, -Cl) | Can cause a slight blue-shift | Generally decreases | Inductive electron-withdrawing effect. beilstein-journals.org |
Design Principles for Novel Scaffolds Incorporating the Phosphorylquinoline Moiety
The 2-(phosphoryl)quinoline moiety is considered a "privileged scaffold" in medicinal chemistry and materials science, meaning it is a versatile framework for the design of novel functional molecules. nih.gov The design of new scaffolds based on this moiety is guided by several key principles aimed at optimizing specific properties for applications ranging from catalysis to drug design.
One fundamental design principle is the use of molecular hybridization, where the phosphorylquinoline core is combined with other pharmacophores or functional groups to create hybrid molecules with enhanced or novel properties. nih.gov For example, in the context of anticancer drug design, the quinoline scaffold can be modified to improve its interaction with biological targets like kinases or DNA. nih.gov Structure-activity relationship (SAR) studies guide these modifications, where the effect of different substituents on biological activity is systematically evaluated. nih.gov
Another key principle is the control of the three-dimensional structure and electronic properties of the scaffold. This can be achieved by introducing bulky groups to control the steric environment or by placing electron-donating or -withdrawing groups to tune the electronic character of the molecule. nih.govrsc.org For catalytic applications, the design focuses on creating a well-defined coordination sphere around a metal center, which is achieved by modifying the ligand backbone to enforce specific bite angles and steric constraints. The development of efficient, metal-free synthetic protocols for constructing quinoline-based scaffolds is also a crucial aspect of modern design principles, as it allows for the creation of these molecules in a more sustainable and cost-effective manner.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally involved methods that are sometimes inconsistent with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and atom-economical pathways to 2-(Diphenylphosphoryl)quinoline and related structures. ntu.edu.sgrsc.org
One promising approach is the use of catalytic methods that minimize waste and avoid harsh reaction conditions. ntu.edu.sg For instance, phosphine-catalyzed, one-pot procedures for creating substituted quinolines from simple, stable starting materials represent a significant step forward. nih.gov These reactions can operate under mild conditions and offer a high degree of atom economy. ntu.edu.sgnih.gov Another area of exploration is the direct C-H phosphonation of the quinoline ring. researchgate.net Visible-light-mediated synthesis, which can proceed without the need for metal photocatalysts, presents a particularly green and efficient route. researchgate.net This method avoids stoichiometric metal salts and high reaction temperatures, which are drawbacks of some existing C-H functionalization techniques. researchgate.net
Future efforts will likely concentrate on refining these catalytic systems, perhaps by developing novel catalysts that can operate under even milder conditions or with a broader range of substrates. The goal is to create synthetic routes that are not only efficient and high-yielding but also environmentally benign and suitable for large-scale industrial application. rsc.orgconsensus.app
Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives
| Method | Key Features | Potential Advantages | Ref. |
|---|---|---|---|
| Traditional Syntheses (e.g., Friedländer, Skraup) | Often require harsh conditions (e.g., strong acids, high temperatures). | Well-established and versatile for certain scaffolds. | nih.gov |
| One-Pot Phosphine (B1218219) Catalysis | Uses phosphine to catalyze cyclization from simple precursors in a single step. | Milder conditions, high efficiency, good for 3-substituted quinolines. | nih.gov |
| Direct C-H Phosphonation | Introduces the phosphorus group directly onto a pre-formed quinoline ring. | High atom economy, reduces pre-functionalization steps. | researchgate.net |
| Visible-Light Mediated Synthesis | Employs visible light to drive the reaction, often without a photocatalyst. | Metal-free, mild conditions, environmentally friendly. | researchgate.net |
Exploration of Novel Catalytic Transformations Mediated by this compound Complexes
The use of phosphine ligands is central to many transition metal-catalyzed reactions. prochemonline.com When incorporated into a metal complex, this compound can act as a robust ligand, influencing the catalytic activity and selectivity of the metal center. researchgate.net While its role in certain catalytic processes is established, a significant future direction involves exploring its utility in novel and more complex chemical transformations.
Emerging research focuses on leveraging the unique steric and electronic properties of ligands like this compound to mediate new types of reactions. rsc.org This includes the development of asymmetric catalysis, where chiral versions of the ligand could be used to produce enantiomerically pure products, a critical need in the pharmaceutical industry. ntu.edu.sg
Furthermore, the combination of phosphine organocatalysis with other catalytic modes, such as photoredox catalysis, is a burgeoning field. rsc.org This dual-catalysis approach can enable transformations that are not possible with either method alone. Future work could investigate complexes of this compound in such systems to mediate novel bond formations, such as C-C and C-heteroatom couplings under visible light, offering green and efficient synthetic pathways. rsc.org The exploration of its complexes with various group 10 metals like Nickel, Palladium, and Platinum could also reveal unique reactivity patterns, driven by the specific coordination geometries and electronic environments imposed by the ligand. researchgate.net
Table 2: Potential Areas for Novel Catalytic Applications
| Catalytic Area | Proposed Transformation | Role of the Ligand | Potential Outcome |
|---|---|---|---|
| Asymmetric Catalysis | Enantioselective hydrogenation or cross-coupling. | Induce chirality at the metal center for stereoselective synthesis. | Access to high-value, enantiopure compounds. |
| Dual Photoredox/Phosphine Catalysis | Giese-like radical additions to unsaturated bonds. rsc.org | Mediate electron transfer processes and stabilize reactive intermediates. | Novel C-C bond formations under mild, light-driven conditions. |
| Polymerization Catalysis | Controlled polymerization of olefins or cyclic esters. | Tune the electronic and steric environment of the metal center to control polymer properties. | Creation of new polymers with specific molecular weights and architectures. |
| C-H Activation | Direct functionalization of unactivated C-H bonds. | Stabilize high-energy intermediates and direct the catalyst to a specific site. | More efficient and atom-economical synthesis of complex molecules. |
Integration into Advanced Functional Materials with Tunable Optoelectronic Properties
The quinoline moiety is an electron-deficient system, making it an excellent candidate for use in optoelectronic materials, particularly as an electron-acceptor or electron-transporting component. nih.govresearchgate.net The phosphine oxide group further enhances this potential by improving thermal stability and solubility. nih.gov A major future research avenue is the systematic integration of this compound into advanced functional materials with precisely controlled optoelectronic properties.
This involves designing and synthesizing polymers, oligomers, or molecular glasses where the this compound unit is a core building block. By chemically modifying the quinoline or phenyl rings, researchers can fine-tune the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. nih.gov This tuning capability is critical for applications in Organic Light-Emitting Diodes (OLEDs), where it allows for the creation of materials that emit light at specific colors or have improved charge-injection and transport efficiencies. researchgate.net
Future work will focus on creating donor-acceptor systems where this compound acts as the acceptor, paired with various electron-donating molecules. researchgate.net Such systems are known to exhibit efficient intramolecular charge transfer, a key process for applications in organic photovoltaics (solar cells) and non-linear optics. The goal is to develop a library of materials whose properties, such as emission wavelength, fluorescence quantum yield, and charge carrier mobility, can be predicted and controlled through molecular design. nih.gov
Table 3: Emerging Applications in Functional Materials
| Material Type | Role of this compound | Tunable Property | Potential Application |
|---|---|---|---|
| OLEDs | Electron-transporting or emissive layer component. researchgate.net | Emission color, charge mobility, thermal stability. | High-efficiency displays and solid-state lighting. |
| Organic Photovoltaics (OPVs) | Electron-acceptor material. researchgate.net | Energy levels (HOMO/LUMO), charge separation efficiency. | Flexible and low-cost solar cells. |
| Chemical Sensors | Fluorescent probe. nih.gov | Changes in fluorescence upon binding to an analyte. | Selective detection of ions or small molecules. |
| Non-Linear Optical (NLO) Materials | Chromophore with a large dipole moment. | Hyperpolarizability. | Optical switching and data processing. |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
While the applications of this compound are expanding, a deeper, more fundamental understanding of its electronic structure and the mechanisms by which it functions is crucial for rational design of new systems. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and high-level computational modeling.
Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules like this compound and its derivatives. nih.govresearchgate.net Future studies will employ more sophisticated computational methods to model its behavior in complex environments, such as within a polymer matrix or when coordinated to a metal center during a catalytic cycle. researchgate.net These calculations can provide insights into excited-state dynamics, charge transfer processes, and reaction energy profiles that are difficult to probe experimentally. nih.gov
These computational predictions will be validated and complemented by advanced spectroscopic measurements. Techniques like ultrafast transient absorption spectroscopy can track the fate of molecules on femtosecond to nanosecond timescales, revealing the intricate details of photoinduced processes. Similarly, advanced NMR techniques can elucidate the precise structure and conformation of the molecule in solution and in the solid state. nih.gov By combining these theoretical and experimental approaches, researchers can build a comprehensive picture of the structure-property relationships that govern the behavior of this compound, paving the way for the knowledge-driven design of next-generation catalysts and materials.
Table 4: Advanced Methodologies for Mechanistic Studies
| Methodology | Information Gained | Research Question Addressed | Ref. |
|---|---|---|---|
| Time-Dependent DFT (TD-DFT) | Electronic transition energies, excited state properties, absorption/emission spectra. | What is the origin of the observed photophysical properties? | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational changes, solvent effects, and interactions within a material. | How does the local environment affect the molecule's function? | |
| Ultrafast Transient Spectroscopy | Excited-state lifetimes, pathways of energy relaxation, charge transfer rates. | What happens immediately after the molecule absorbs light? | |
| 2D NMR Spectroscopy | Precise molecular structure, through-bond and through-space correlations. | What is the exact 3D structure and connectivity in solution? | nih.gov |
| X-ray Crystallography | Solid-state structure of the molecule or its metal complexes. | What is the precise coordination geometry in a catalyst? | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
